ethyl 2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of pyridazine and thiophene rings, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of ETHYL 2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves several steps. One common method includes the cyclization of intermediate compounds under specific conditions. For instance, the reaction of a substituted benzylideneamino compound with ethyl glycinate hydrochloride in a boiling mixture of ethanol and dimethylformamide, using triethylamine as a catalyst, can yield the desired product . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the heteroatoms in the ring structures.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents and conditions for these reactions include the use of solvents like methanol, ethanol, and dimethylformamide, and catalysts such as triethylamine and methanesulfonic acid .
Scientific Research Applications
ETHYL 2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The pyridazine and thiophene rings can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. These interactions can lead to changes in cellular processes, making the compound useful for therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with pyridazine or thiophene rings. For example:
Methyl 5-phenylisoxazole-3-carboxylate: Another heterocyclic compound with potential biological activity.
Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophene ester: A thiophene derivative with applications in medicinal chemistry.
ETHYL 2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of pyridazine and thiophene rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21N3O4S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
ethyl 2-[[1-(4-methylphenyl)-4-oxopyridazine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H21N3O4S/c1-3-29-22(28)18-15-5-4-6-17(15)30-21(18)23-20(27)19-16(26)11-12-25(24-19)14-9-7-13(2)8-10-14/h7-12H,3-6H2,1-2H3,(H,23,27) |
InChI Key |
NACFDPRHDKRVEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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